1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is a chemical compound that is commonly known as Fimasartan. It is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. Fimasartan has been found to have a potent antihypertensive effect and is considered to be a promising drug for the treatment of hypertension.
Mechanism of Action
Fimasartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a decrease in blood pressure. Fimasartan selectively blocks the angiotensin II type 1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and Physiological Effects:
Fimasartan has been found to have a potent antihypertensive effect, which is due to its ability to block the action of angiotensin II. It has also been shown to have beneficial effects on cardiovascular diseases, such as heart failure and myocardial infarction. Fimasartan has been found to reduce oxidative stress and inflammation, which are important factors in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Fimasartan has several advantages for lab experiments, including its potency and selectivity for the angiotensin II type 1 receptor. However, it also has some limitations, including its solubility in water and its stability in solution.
Future Directions
There are several future directions for the research on Fimasartan. One area of research is the development of new formulations of Fimasartan that can improve its solubility and stability in solution. Another area of research is the investigation of Fimasartan for its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Additionally, the role of Fimasartan in the regulation of oxidative stress and inflammation needs to be further investigated.
Scientific Research Applications
Fimasartan has been extensively studied for its antihypertensive effect and its potential use in the treatment of hypertension. It has also been investigated for its effects on cardiovascular diseases, such as heart failure and myocardial infarction. Fimasartan has been found to have a potent antihypertensive effect and is considered to be a promising drug for the treatment of hypertension.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRLCZHAOBNMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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